3-Nitrobenzenesulfonamide

Description

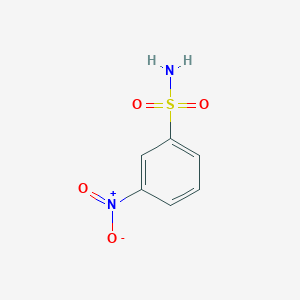

Structure

3D Structure

Properties

IUPAC Name |

3-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O4S/c7-13(11,12)6-3-1-2-5(4-6)8(9)10/h1-4H,(H2,7,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXTQURPQLVHJRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1059527 | |

| Record name | Benzenesulfonamide, 3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121-52-8 | |

| Record name | 3-Nitrobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonamide, 3-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nitrobenzenesulfonamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407487 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, 3-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonamide, 3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-nitrobenzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.071 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Nitrobenzenesulfonamide (CAS 121-52-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of 3-Nitrobenzenesulfonamide (CAS number 121-52-8), a versatile chemical intermediate. This document consolidates essential physicochemical data, detailed experimental protocols, and an exploration of its potential biological significance to support its application in research and development.

Physicochemical and Spectroscopic Properties

This compound is a stable, solid organic compound. A summary of its key physical and chemical properties is presented below.

Identification and Physical Properties

The fundamental identifiers and physical constants of this compound are crucial for its proper handling, characterization, and use in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₆N₂O₄S | [1][2] |

| Molecular Weight | 202.19 g/mol | [1] |

| CAS Number | 121-52-8 | [1][2] |

| Appearance | Off-white to beige powder | |

| Melting Point | 166-168 °C (lit.) | |

| Boiling Point (Predicted) | 407.7 ± 47.0 °C | |

| Water Solubility | 5890 mg/L | |

| InChI Key | TXTQURPQLVHJRE-UHFFFAOYSA-N | [1][2] |

| SMILES String | C1=CC(=CC(=C1)S(=O)(=O)N)--INVALID-LINK--[O-] | [1] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound. The expected spectral characteristics are summarized below.

| Spectroscopy Type | Key Features and Interpretation |

| ¹H NMR | The proton NMR spectrum is expected to show complex aromatic signals corresponding to the protons on the benzene ring, with chemical shifts influenced by the electron-withdrawing nitro and sulfonamide groups. The protons of the sulfonamide group (-SO₂NH₂) will likely appear as a broad singlet. |

| ¹³C NMR | The carbon NMR spectrum will display distinct signals for the six carbons of the benzene ring. The chemical shifts will be deshielded due to the attached nitro and sulfonamide functionalities.[3] |

| FTIR | The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the sulfonamide group (around 3300-3500 cm⁻¹), asymmetric and symmetric stretching of the S=O bonds in the sulfonamide (around 1350 and 1160 cm⁻¹), and strong absorptions for the asymmetric and symmetric stretching of the N=O bonds in the nitro group (around 1530 and 1350 cm⁻¹).[4][5] |

| Mass Spec. | The mass spectrum will show a molecular ion peak (M⁺) at m/z 202.[1] Key fragmentation patterns would likely involve the loss of SO₂ (m/z 64) and the nitro group (NO₂, m/z 46).[6][7] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the ammonolysis of 3-nitrobenzenesulfonyl chloride.

Materials:

-

3-Nitrobenzenesulfonyl chloride

-

Acetonitrile

-

Concentrated ammonia solution saturated with ammonium carbonate

-

Cold deionized water

-

Diethyl ether

Procedure:

-

Dissolve 3-nitrobenzenesulfonyl chloride (e.g., 2.0 g, 9.0 mmol) in acetonitrile (20 mL) in a suitable reaction flask.[8]

-

To this solution, add concentrated ammonia (20 mL) that has been saturated with ammonium carbonate.[8]

-

Stir the reaction mixture vigorously at room temperature for 1 hour.[8]

-

Following the reaction, remove the acetonitrile under reduced pressure.[8]

-

Dilute the resulting residue with cold deionized water (30 mL) to induce the precipitation of the product.[8]

-

Collect the precipitate by vacuum filtration.

-

Wash the collected solid sequentially with deionized water (2 x 15 mL) and diethyl ether.[8]

-

Dry the product to obtain this compound as a beige powder. An expected yield is approximately 80%.[8]

Synthesis of 3-Nitrobenzenesulfonyl Chloride (Precursor)

The starting material for the synthesis of this compound can be prepared from nitrobenzene.

Materials:

-

Nitrobenzene

-

Chlorosulfonic acid

-

Thionyl chloride

-

Ice water

Procedure:

-

To chlorosulfonic acid (e.g., 521.0 g, 4.4 mol), add nitrobenzene (123.1 g, 1.0 mol) dropwise at 112 °C over 4 hours.[9]

-

Stir the mixture at this temperature for an additional 4 hours.[9]

-

Cool the reaction mixture to 70 °C and add thionyl chloride (110.0 g, 0.92 mol) dropwise over 2 hours.[9]

-

Continue stirring at 70 °C until the evolution of gas ceases.[9]

-

Cool the reaction mixture and pour it into ice-water at 5 °C to precipitate the product.[9]

-

Filter the precipitate and wash with water to yield 3-nitrobenzenesulfonyl chloride.[9]

Purification by Recrystallization

Purification of the crude this compound can be achieved by recrystallization to obtain a high-purity solid.

General Protocol:

-

Select a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures (e.g., ethanol, isopropanol, or an ethanol/water mixture).[2][10]

-

Dissolve the crude this compound in a minimal amount of the hot solvent.[11]

-

If colored impurities are present, they can be removed by adding a small amount of activated charcoal and performing a hot gravity filtration.[10]

-

Allow the hot, clear solution to cool slowly to room temperature, which should induce crystallization.[2]

-

For maximum yield, the flask can be further cooled in an ice bath.[2]

-

Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[11]

-

Dry the crystals thoroughly.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A robust analytical method is essential for assessing the purity and quantifying this compound. The following protocol is based on established methods for similar nitroaromatic sulfonamides and can be adapted and validated.[12][13][14]

Instrumentation and Conditions:

-

HPLC System: A system equipped with a UV-Vis or Photodiode Array (PDA) detector.[12]

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v), potentially with a small amount of formic acid or trifluoroacetic acid to improve peak shape. The exact ratio should be optimized.[12]

-

Flow Rate: 1.0 mL/min.[12]

-

Detection Wavelength: 254 nm.

-

Column Temperature: 25-30 °C.[12]

-

Injection Volume: 10-20 µL.

Procedure:

-

Standard Preparation: Prepare a stock solution of high-purity this compound in the mobile phase (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution to generate a calibration curve.

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration within the linear range of the calibration curve. Filter the sample through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.

-

Quantification: Determine the concentration of this compound in the samples by comparing the peak area to the calibration curve.

Biological Activity and Potential Applications

While specific biological studies on this compound are not extensively documented in publicly available literature, the broader class of benzenesulfonamides is well-known for its diverse pharmacological activities.

Carbonic Anhydrase Inhibition

The sulfonamide moiety is a key pharmacophore for the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes.[15][16][17][18][19] CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[17] Inhibition of specific CA isoforms has therapeutic applications in various conditions:

-

Glaucoma: Inhibition of CA II in the ciliary body of the eye reduces the production of aqueous humor, thereby lowering intraocular pressure.[18]

-

Diuresis: CA inhibitors can act as diuretics by preventing the reabsorption of bicarbonate in the kidneys.[18]

-

Anticonvulsant Activity: Some CA inhibitors have shown efficacy in treating certain types of epilepsy.[18]

-

Oncology: Tumor-associated CA isoforms, such as CA IX and XII, are targets for anticancer drug development.[15][17]

Given its structure, this compound is a candidate for investigation as a carbonic anhydrase inhibitor. The nitro group, being a strong electron-withdrawing group, could influence the binding affinity and selectivity for different CA isoforms.

Cardiovascular Effects

Some sulfonamide derivatives have been reported to exert effects on the cardiovascular system.[20][21] These effects can be mediated through various mechanisms, including diuretic action which can lower blood pressure. Further research would be necessary to determine if this compound possesses any direct or indirect cardiovascular activity.

Visualizations

Experimental Workflows and Logical Relationships

The following diagrams illustrate the synthesis workflow for this compound and a conceptual representation of its potential mechanism of action as a carbonic anhydrase inhibitor.

References

- 1. Benzenesulfonamide, 3-nitro- | C6H6N2O4S | CID 67138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. LabXchange [labxchange.org]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. Determination of structural and vibrational spectroscopic properties of 2-, 3-, 4-nitrobenzenesulfonamide using FT-IR and FT-Raman experimental techniques and DFT quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. azooptics.com [azooptics.com]

- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 7. aaqr.org [aaqr.org]

- 8. rsc.org [rsc.org]

- 9. US20050032889A1 - Process for producing crystal of benzenesulfonamide derivative, and novel crystal of intermediate therefor and process for producing the same - Google Patents [patents.google.com]

- 10. Home Page [chem.ualberta.ca]

- 11. youtube.com [youtube.com]

- 12. benchchem.com [benchchem.com]

- 13. epa.gov [epa.gov]

- 14. tis.wu.ac.th [tis.wu.ac.th]

- 15. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. taylorandfrancis.com [taylorandfrancis.com]

- 17. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]

- 19. lecturio.com [lecturio.com]

- 20. Cardiac rehabilitation and physical activity: systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Cardiovascular Effects and Benefits of Exercise - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Nitrobenzenesulfonamide: Physicochemical Properties, Synthesis, and Spectroscopic Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitrobenzenesulfonamide is an organic compound with the chemical formula C₆H₆N₂O₄S. As a member of the sulfonamide class of compounds, it possesses a functional group that is a cornerstone in the development of a wide array of pharmaceuticals, including antibacterial and anticancer agents. The presence of a nitro group on the benzene ring significantly influences its chemical reactivity and physical properties, making it a versatile intermediate in organic synthesis. This technical guide provides a comprehensive overview of the core physicochemical properties, a detailed synthesis protocol, and an in-depth analysis of the spectroscopic data for this compound.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its application in research and development. These properties dictate its solubility, stability, and reactivity.

Core Physical and Chemical Data

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₆H₆N₂O₄S | --INVALID-LINK-- |

| Molecular Weight | 202.19 g/mol | |

| Appearance | Off-white to yellow powder/crystals | [Various supplier websites] |

| Melting Point | 166-168 °C | |

| Boiling Point | 407.7 ± 47.0 °C (Predicted) | --INVALID-LINK-- |

| pKa | 9.28 ± 0.60 (Predicted, for a related compound) | [1] |

| CAS Number | 121-52-8 |

Solubility Profile

Stability and Reactivity

This compound is a stable compound under standard laboratory conditions. However, it is incompatible with strong oxidizing agents and strong bases. Hazardous decomposition products upon combustion include carbon oxides, nitrogen oxides (NOx), and sulfur oxides.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: the sulfonation of nitrobenzene to form 3-nitrobenzenesulfonyl chloride, followed by amination.

Step 1: Synthesis of 3-Nitrobenzenesulfonyl Chloride

A detailed protocol for the synthesis of 3-nitrobenzenesulfonyl chloride from nitrobenzene has been reported.[2]

-

Materials: Nitrobenzene, Chlorosulfonic acid, Thionyl chloride, Ice-water, Sodium hydrogen carbonate.

-

Procedure:

-

In a suitable reaction vessel, 1.0 mole of nitrobenzene is added dropwise to 4.4 moles of chlorosulfonic acid at 112 °C over 4 hours.

-

The reaction mixture is stirred at this temperature for an additional 4 hours.

-

After cooling to 70 °C, 0.92 moles of thionyl chloride are added dropwise over 2 hours.

-

The mixture is stirred at this temperature until the evolution of gas ceases.

-

The reaction mixture is then cooled to 5 °C and carefully poured into ice-water.

-

The precipitated 3-nitrobenzenesulfonyl chloride is collected by filtration, washed with water, and then with a sodium hydrogen carbonate solution.

-

Step 2: Synthesis of this compound from 3-Nitrobenzenesulfonyl Chloride

-

Materials: 3-Nitrobenzenesulfonyl chloride, Concentrated ammonia solution (e.g., 28-30%), Ice.

-

Procedure:

-

In a flask equipped with a magnetic stirrer and placed in an ice bath, add the 3-nitrobenzenesulfonyl chloride.

-

While vigorously stirring, slowly add an excess of cold, concentrated ammonia solution. The reaction is exothermic and the temperature should be maintained below 10 °C.

-

After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure the reaction goes to completion.

-

The resulting solid precipitate, this compound, is collected by vacuum filtration.

-

The crude product is washed with cold water to remove any remaining ammonia and ammonium salts.

-

Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a product of high purity.

-

Solvent Selection: A suitable solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol or an ethanol-water mixture is often a good starting point for sulfonamides.

-

General Procedure:

-

Dissolve the crude solid in a minimum amount of the hot recrystallization solvent.

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, which is then hot filtered to remove the charcoal and any insoluble impurities.

-

Allow the hot, clear filtrate to cool slowly to room temperature, during which time crystals of the purified product should form.

-

The cooling can be completed in an ice bath to maximize the yield.

-

Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold solvent.

-

Dry the crystals in a desiccator or a vacuum oven.

-

Analytical Methods for Purity Determination

High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is crucial for determining the purity of this compound. While a specific validated method for this compound is not published, a general reverse-phase HPLC method can be developed and validated.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 254 nm).

-

Method Validation: The method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).[4]

Spectroscopic Data and Analysis

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound provides valuable information about its functional groups. A detailed vibrational analysis has been conducted, allowing for accurate peak assignments.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3300-3400 | N-H stretching | Sulfonamide (-SO₂NH₂) |

| ~3100-3200 | C-H stretching | Aromatic Ring |

| ~1530 & ~1350 | Asymmetric & Symmetric NO₂ stretching | Nitro Group (-NO₂) |

| ~1330 & ~1160 | Asymmetric & Symmetric SO₂ stretching | Sulfonamide (-SO₂NH₂) |

| ~1600, ~1480 | C=C stretching | Aromatic Ring |

This table provides expected ranges. Actual peak positions can be found in detailed spectroscopic studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number and chemical environment of the protons in the molecule. The aromatic region will show a complex splitting pattern due to the meta-substitution.

-

Expected Chemical Shifts (δ, ppm):

-

Aromatic Protons (4H): ~7.5 - 8.5 ppm. The protons will exhibit complex splitting patterns (doublets, triplets, and multiplets) due to their coupling with adjacent protons. The exact chemical shifts and coupling constants would need to be determined from the spectrum.

-

Sulfonamide Protons (2H): A broad singlet, the chemical shift of which can be variable and is dependent on the solvent and concentration.

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show six distinct signals for the six carbon atoms of the benzene ring.

-

Expected Chemical Shifts (δ, ppm):

-

Aromatic Carbons (6C): ~120 - 150 ppm. The carbon attached to the nitro group and the carbon attached to the sulfonamide group will be the most deshielded.

-

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound will show a molecular ion peak ([M]⁺) at m/z 202. The fragmentation pattern will be characteristic of aromatic nitro compounds and sulfonamides.

-

Expected Fragmentation Pathways:

-

Loss of the nitro group (-NO₂), resulting in a fragment at m/z 156.

-

Loss of the amino-sulfonyl group (-SO₂NH₂), resulting in a fragment at m/z 122.

-

Cleavage of the C-S bond.

-

Biological Activity and Signaling Pathways

Currently, there is a lack of specific published research detailing the biological activity and the mechanism of action of this compound. However, the broader class of benzenesulfonamide derivatives has been extensively studied and is known to exhibit a wide range of biological activities, including:

-

Anticancer Activity: Many sulfonamide derivatives have been investigated as anticancer agents, with some showing the ability to induce apoptosis and arrest the cell cycle in cancer cell lines.[5][6] The mechanism often involves the inhibition of key enzymes or interference with cellular signaling pathways.

-

Antimicrobial Activity: The sulfonamide functional group is famously associated with the first generation of antibacterial drugs. Novel sulfonamide derivatives continue to be explored for their activity against various bacterial and fungal strains.[7][8][9]

-

Enzyme Inhibition: Sulfonamides are known to be effective inhibitors of various enzymes, most notably carbonic anhydrases.[1]

Given the precedent within the benzenesulfonamide family, it is plausible that this compound could exhibit interesting biological properties. Further pharmacological screening and in-vitro studies are warranted to elucidate its potential as a bioactive molecule and to investigate its effects on cellular signaling pathways.

Logical and Experimental Workflow Visualization

The following diagram illustrates the logical workflow from synthesis to the characterization and potential biological evaluation of this compound.

Conclusion

This compound is a valuable chemical entity with well-defined physicochemical properties and established spectroscopic characteristics. While its synthesis is straightforward, further optimization and detailed reporting of experimental protocols would benefit the scientific community. The most significant knowledge gap remains in the area of its biological activity. Given the rich pharmacological history of the sulfonamide scaffold, this compound represents a promising, yet underexplored, candidate for future drug discovery and development efforts. This guide provides a solid foundation for researchers to build upon in their investigations of this intriguing molecule.

References

- 1. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US5436370A - Process for the preparation of 3-nitrobenzenesulfonyl chloride - Google Patents [patents.google.com]

- 3. prepchem.com [prepchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Novel derivative of aminobenzenesulfonamide (3c) induces apoptosis in colorectal cancer cells through ROS generation and inhibits cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, characterization, antimicrobial activity and structure-activity relationships of new aryldisulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, In Vitro Anti-Microbial Analysis and Molecular Docking Study of Aliphatic Hydrazide-Based Benzene Sulphonamide Derivatives as Potent Inhibitors of α-Glucosidase and Urease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Nitrobenzenesulfonamide: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, synthesis, and potential biological significance of 3-Nitrobenzenesulfonamide. The information is curated for professionals in research and development, with a focus on delivering precise data and established experimental protocols.

Molecular Structure and Chemical Formula

This compound is an organic compound featuring a benzene ring substituted with a nitro group and a sulfonamide group at the meta position.

Molecular Formula: C₆H₆N₂O₄S[1][2]

Molecular Structure:

Nomenclature:

Physicochemical and Spectroscopic Data

The key quantitative data for this compound are summarized in the tables below for ease of reference and comparison.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Weight | 202.19 g/mol | [1][2] |

| CAS Number | 121-52-8 | [1][2] |

| Appearance | Pale yellow solid | |

| Melting Point | 166-168 °C | [1] |

| Boiling Point | Decomposes before boiling under atmospheric pressure. | |

| Solubility | While quantitative data is not readily available, it is expected to have low solubility in water and higher solubility in polar organic solvents like DMSO and ethanol.[3][4] | |

| InChI Key | TXTQURPQLVHJRE-UHFFFAOYSA-N | [2] |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Key Data Points | Reference(s) |

| ¹H NMR (DMSO-d6) | Aromatic protons expected in the range of 7.5-8.5 ppm. Amide protons (NH₂) will appear as a broad singlet. | [5] |

| ¹³C NMR | Aromatic carbons typically appear between 120-150 ppm. | |

| FT-IR (KBr Pellet) | Characteristic peaks for N-H stretching (amide), S=O stretching (sulfonamide), and N=O stretching (nitro group). | [6] |

| Mass Spectrometry (EI) | Molecular Ion Peak (M⁺): m/z = 202. Key fragments at m/z 76. | [2] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below. These protocols are based on established procedures for the synthesis of the precursor and related sulfonamides.

Synthesis of this compound

The synthesis is a two-step process involving the sulfonation and chlorination of nitrobenzene to form 3-nitrobenzenesulfonyl chloride, followed by amination.

Step 1: Synthesis of 3-Nitrobenzenesulfonyl Chloride [7]

-

Materials: Nitrobenzene (1.0 mol, 123.1 g), Chlorosulfonic acid (4.4 mol, 521.0 g), Thionyl chloride (0.92 mol, 110.0 g), Ice-water.

-

Procedure:

-

In a suitable reaction vessel, heat chlorosulfonic acid to 112 °C.

-

Add nitrobenzene dropwise to the heated chlorosulfonic acid over a period of 4 hours.

-

Maintain the reaction mixture at 112 °C and stir for an additional 4 hours.

-

Cool the mixture to 70 °C.

-

Add thionyl chloride dropwise over 2 hours.

-

Stir at 70 °C until the evolution of gas ceases.

-

Cool the reaction mixture and carefully pour it into ice-water at 5 °C.

-

The precipitated 3-nitrobenzenesulfonyl chloride is collected by suction filtration.

-

Wash the solid product with water and a sodium hydrogen carbonate solution.

-

Step 2: Synthesis of this compound from 3-Nitrobenzenesulfonyl Chloride [8]

-

Materials: 3-Nitrobenzenesulfonyl chloride, Concentrated ammonium hydroxide, Ethyl acetate, Water, Saturated aqueous sodium chloride, Anhydrous sodium sulfate.

-

Procedure:

-

While cooling in an ice bath, add concentrated ammonium hydroxide to 3-nitrobenzenesulfonyl chloride.

-

Stir the mixture at room temperature for 3 hours.

-

Extract the reaction mixture with ethyl acetate.

-

Wash the organic extract with water and then with a saturated aqueous sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to yield this compound.

-

The crude product can be further purified by recrystallization.

-

Spectroscopic Characterization Protocols

Fourier-Transform Infrared (FT-IR) Spectroscopy [1][9]

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of this compound with 200-300 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar.

-

Transfer the mixture to a die set.

-

Apply approximately 8 tons of pressure using a hydraulic press to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Acquire a background spectrum of a blank KBr pellet.

-

Place the sample pellet in the spectrometer's sample holder.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy [5]

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in about 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Data Acquisition (Representative Parameters):

-

Spectrometer: 300 MHz or higher

-

Solvent: DMSO-d6

-

Internal Standard: Tetramethylsilane (TMS)

-

Pulse Program: Standard 1D proton acquisition

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 16-32

-

Mass Spectrometry (MS) [2]

-

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

-

Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is injected into the GC.

-

EI-MS Parameters (Representative):

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Mass Range: m/z 50-300

-

Biological Significance and Signaling Pathway

Nitro-containing benzenesulfonamides have emerged as a class of compounds with significant potential in oncology. They are known to act as inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms IX and XII.[6][10] These enzymes are crucial for pH regulation in hypoxic tumor environments, and their inhibition can lead to increased extracellular acidosis and reduced tumor cell proliferation and survival.[11][12][13]

The proposed mechanism of action for this compound as a carbonic anhydrase inhibitor is illustrated below.

Caption: Proposed inhibition of Carbonic Anhydrase IX/XII by this compound.

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[1][2]

-

Hazard Statements: H315, H319, H335[1]

-

Precautionary Statements: P261, P264, P280, P302+P352, P305+P351+P338[1]

-

Personal Protective Equipment (PPE): It is recommended to use a dust mask (type N95 or equivalent), eye shields, and chemical-resistant gloves when handling this compound.[14]

This guide is intended for informational purposes for qualified professionals and should not be considered a substitute for a comprehensive safety data sheet (SDS) and rigorous laboratory safety practices.

References

- 1. scienceijsar.com [scienceijsar.com]

- 2. Benzenesulfonamide, 3-nitro- | C6H6N2O4S | CID 67138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. reddit.com [reddit.com]

- 5. m.youtube.com [m.youtube.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. US5436370A - Process for the preparation of 3-nitrobenzenesulfonyl chloride - Google Patents [patents.google.com]

- 8. prepchem.com [prepchem.com]

- 9. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]

- 10. Carbonic anhydrase inhibitors: bioreductive nitro-containing sulfonamides with selectivity for targeting the tumor associated isoforms IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Organic Syntheses Procedure [orgsyn.org]

Solubility of 3-Nitrobenzenesulfonamide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and manufacturability. This technical guide addresses the solubility of 3-Nitrobenzenesulfonamide in organic solvents. Currently, a comprehensive, publicly available dataset of quantitative solubility values for this compound in a range of common organic solvents is not available. Therefore, this document provides detailed experimental protocols to enable researchers to determine these solubility parameters in-house. The methodologies described are the widely accepted gravimetric and UV/Vis spectroscopic methods. Additionally, a generalized experimental workflow is presented visually using a Graphviz diagram to aid in experimental planning.

Introduction

This compound is a chemical compound with potential applications in organic synthesis and drug discovery. A thorough understanding of its physicochemical properties, particularly its solubility in various organic solvents, is essential for its development and application in areas such as reaction chemistry, crystallization, purification, and formulation. The presence of a nitro group and a sulfonamide group suggests a molecule with a degree of polarity, which will influence its interaction with different solvent systems. This guide provides the necessary framework for systematically determining the solubility of this compound.

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Methanol | |||

| Ethanol | |||

| Acetone | |||

| Acetonitrile | |||

| Ethyl Acetate | |||

| Dichloromethane | |||

| Toluene | |||

| User-defined |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the equilibrium solubility of this compound in organic solvents.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining solubility. It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute by evaporating the solvent.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume (e.g., 10 mL) of the desired organic solvent in a sealed, screw-cap vial. The presence of excess solid is crucial to ensure saturation.

-

Place the vial in a thermostatically controlled shaker or stirring apparatus.

-

Agitate the mixture at a constant temperature for a sufficient duration to reach equilibrium. The time to reach equilibrium should be determined empirically by measuring the concentration at different time points until it remains constant (e.g., 24-48 hours).

-

-

Phase Separation:

-

Once equilibrium is achieved, cease agitation and allow the vial to stand undisturbed at the constant temperature for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent the transfer of any solid particles.

-

-

Solute Quantification:

-

Transfer the filtered supernatant to a pre-weighed, dry container (e.g., a glass petri dish or beaker).

-

Record the exact volume or mass of the transferred supernatant.

-

Evaporate the solvent under controlled conditions. This can be achieved in a fume hood at ambient temperature, or more rapidly in a vacuum oven at a temperature that is well below the boiling point of the solvent and the melting point of this compound to prevent degradation.

-

Once the solvent is completely evaporated, place the container with the solid residue in a desiccator to cool to room temperature and remove any residual moisture.

-

Weigh the container with the dried solute.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final weight of the container minus the initial weight of the empty container.

-

Solubility can then be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

UV/Vis Spectroscopic Method

This method is suitable if this compound has a chromophore that absorbs in the UV/Vis range and does not degrade in the chosen solvent. It requires the preparation of a calibration curve.

Methodology:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known high concentration in the desired organic solvent.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV/Vis spectrophotometer. The solvent used for the dilutions should be used as the blank.

-

Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin (or close to it). Determine the equation of the line (y = mx + c).

-

-

Preparation of Saturated Solution:

-

Prepare a saturated solution of this compound in the chosen solvent as described in the gravimetric method (Section 3.1, step 1).

-

-

Sample Analysis:

-

After reaching equilibrium, carefully withdraw a sample of the supernatant through a filter as described previously (Section 3.1, step 2).

-

Accurately dilute the saturated supernatant with a known volume of the solvent to bring the concentration into the linear range of the calibration curve. The dilution factor must be recorded.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation of Solubility:

-

Use the equation of the calibration curve to determine the concentration of the diluted sample from its absorbance.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols for determining the solubility of this compound.

Figure 1: General workflow for solubility determination.

Figure 2: Workflow for the gravimetric method.

An In-depth Technical Guide to 3-Nitrobenzenesulfonamide: Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Nitrobenzenesulfonamide, a key chemical intermediate with significant applications in synthetic chemistry and potential relevance in drug discovery. This document details its physicochemical properties, provides in-depth experimental protocols for its synthesis and characterization, and explores its role as a scaffold for potent enzyme inhibitors.

Core Physicochemical Properties

This compound is a stable, crystalline solid at room temperature. Its key physical property, the melting point, is a critical indicator of purity.

Table 1: Melting Point of this compound

| Property | Value | Source |

| Melting Point | 166-168 °C (lit.) | Sigma-Aldrich |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and characterization of this compound are crucial for reproducible research. The following protocols are based on established chemical literature and standard laboratory practices.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of 3-nitrobenzenesulfonyl chloride with ammonia. The following protocol is adapted from the synthesis of the isomeric 4-nitrobenzenesulfonamide and is expected to yield the desired product under similar conditions.[1]

Reaction Scheme:

Materials:

-

3-Nitrobenzenesulfonyl chloride

-

Aqueous ammonia (28-30%)

-

Ethyl acetate

-

Water

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, suspend 3-nitrobenzenesulfonyl chloride in a minimal amount of a suitable organic solvent like ethyl acetate.

-

Cool the flask in an ice bath to 0-5 °C.

-

While maintaining the temperature, slowly add an excess of concentrated aqueous ammonia dropwise with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-3 hours to ensure the reaction goes to completion.[1]

-

Transfer the reaction mixture to a separatory funnel and add ethyl acetate to extract the product.[1]

-

Wash the organic layer sequentially with water and saturated aqueous sodium chloride.[1]

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude this compound.

Caption: Synthesis workflow for this compound.

Purification by Recrystallization

To obtain a high-purity product suitable for analytical and biological studies, the crude this compound should be recrystallized. The choice of solvent is critical for effective purification. A solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. For nitrobenzenesulfonamide derivatives, a common recrystallization solvent system is ethyl acetate/hexane.[2]

Materials:

-

Crude this compound

-

Ethyl acetate (good solvent)

-

Hexane (poor solvent)

-

Erlenmeyer flask

-

Hot plate

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of hot ethyl acetate to dissolve the solid completely.

-

If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered.

-

To the hot, clear solution, slowly add hexane dropwise until the solution becomes slightly cloudy, indicating the point of saturation.

-

Add a few more drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

-

Allow the flask to cool slowly to room temperature, during which crystals of pure this compound will form.

-

For maximum yield, the flask can be further cooled in an ice bath.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.

-

Dry the purified crystals in a vacuum oven or desiccator.

Melting Point Determination

The melting point of the purified this compound should be determined to assess its purity. A sharp melting range close to the literature value indicates a high degree of purity.

Materials:

-

Purified this compound

-

Capillary tubes

-

Melting point apparatus

Procedure:

-

Place a small amount of the dry, purified this compound on a clean, dry watch glass.

-

Carefully pack the compound into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 10-15 °C below the expected melting point (166-168 °C).

-

Then, reduce the heating rate to approximately 1-2 °C per minute.

-

Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the last solid particle melts (the end of the melting range).

Biological Significance: A Scaffold for Carbonic Anhydrase Inhibitors

Benzenesulfonamides, including their nitro-substituted derivatives, are a well-established class of compounds that have been extensively investigated for their biological activities. A prominent target for this class of molecules is the family of zinc-containing enzymes known as carbonic anhydrases (CAs).

Several isoforms of carbonic anhydrase are known, with some, such as CA IX and CA XII, being overexpressed in various types of tumors and associated with tumor progression and resistance to therapy.[3][4] This makes them attractive targets for the development of novel anticancer agents. The this compound scaffold has been incorporated into more complex molecules to create potent and selective inhibitors of these tumor-associated CAs.

For instance, a ureido-substituted derivative of this compound, denoted as U-NO₂, has demonstrated potent inhibition of human carbonic anhydrase IX (hCA IX) and XII (hCA XII) with inhibition constants (Kᵢ) of 1 nM and 6 nM, respectively.[5] This highlights the potential of the this compound core in the design of targeted cancer therapeutics. The sulfonamide group coordinates with the zinc ion in the active site of the enzyme, while the substituted phenyl ring and its appendages can be modified to achieve isoform selectivity.

Caption: Signaling pathway of CA IX inhibition.

This guide serves as a foundational resource for researchers working with this compound, providing essential data and detailed protocols to facilitate further investigation into its chemical properties and potential therapeutic applications.

References

- 1. prepchem.com [prepchem.com]

- 2. US20050032889A1 - Process for producing crystal of benzenesulfonamide derivative, and novel crystal of intermediate therefor and process for producing the same - Google Patents [patents.google.com]

- 3. Carbonic anhydrase inhibitors: bioreductive nitro-containing sulfonamides with selectivity for targeting the tumor associated isoforms IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition | PLOS One [journals.plos.org]

- 5. Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of 3-Nitrobenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Nitrobenzenesulfonamide, a compound of interest in various chemical and pharmaceutical research domains. This document is intended to serve as a core reference for researchers, scientists, and drug development professionals, offering detailed information on its structural characterization through Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Spectroscopic Data Summary

The structural integrity of this compound can be confirmed through various spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

¹H Nuclear Magnetic Resonance (NMR) Data

No experimental ¹H NMR data for this compound was found in the searched literature. The following data is predicted based on standard chemical shift values and analysis of similar structures.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~8.60 | s | H-2 |

| ~8.40 | d | H-4 |

| ~8.20 | d | H-6 |

| ~7.80 | t | H-5 |

| ~7.50 (broad s) | s | -SO₂NH₂ |

¹³C Nuclear Magnetic Resonance (NMR) Data

The ¹³C NMR spectral data for this compound has been reported in the literature.

| Chemical Shift (δ) ppm | Assignment |

| 148.2 | C-3 |

| 142.1 | C-1 |

| 133.5 | C-6 |

| 130.8 | C-5 |

| 127.5 | C-4 |

| 122.3 | C-2 |

Data obtained from: P. Ruostesuo, A.M. Haekkinen, T. Mattila, Magn. Res. Chem. 25, 189 (1987).

Fourier-Transform Infrared (FT-IR) Spectroscopy Data

The FT-IR spectrum of this compound exhibits characteristic peaks corresponding to its various functional groups.[1]

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 3352 | ν(NH₂) asymmetric stretching | Strong |

| 3255 | ν(NH₂) symmetric stretching | Strong |

| 3108 | ν(C-H) aromatic stretching | Medium |

| 1618 | Ring ν(C-C) | Medium |

| 1533 | ν(NO₂) asymmetric stretching | Very Strong |

| 1475 | Ring ν(C-C) | Medium |

| 1352 | ν(NO₂) symmetric stretching | Very Strong |

| 1311 | ν(SO₂) asymmetric stretching | Very Strong |

| 1161 | ν(SO₂) symmetric stretching | Very Strong |

| 891 | γ(C-H) | Medium |

| 814 | γ(C-H) | Medium |

| 739 | Ring out-of-plane bending | Strong |

| 673 | δ(NO₂) scissoring | Medium |

| 563 | δ(SO₂) scissoring | Medium |

Data obtained from: Karabacak, M., Postalcilar, E., & Cinar, M. (2012). Determination of structural and vibrational spectroscopic properties of 2-, 3-, 4-nitrobenzenesulfonamide using FT-IR and FT-Raman experimental techniques and DFT quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 85(1), 261-270.[1]

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 10-20 mg of this compound is accurately weighed.

-

The sample is dissolved in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Acetone-d₆) in a clean, dry vial.

-

The solution is then transferred to a 5 mm NMR tube.

¹H and ¹³C NMR Data Acquisition:

-

The NMR spectra are recorded on a spectrometer operating at a field strength of 300 MHz or higher.

-

For ¹H NMR, the spectral width is typically set to cover a range of 0-12 ppm. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio, with a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, a proton-decoupled sequence is used to simplify the spectrum. The spectral width is set to cover a range of 0-200 ppm. A larger number of scans and a longer relaxation delay are typically required compared to ¹H NMR.

-

The chemical shifts are referenced to the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

A small amount of this compound (1-2 mg) is ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

A portion of the resulting mixture is placed in a pellet-forming die.

-

The die is subjected to high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent KBr pellet.

FT-IR Data Acquisition:

-

A background spectrum of the empty sample compartment is recorded.

-

The KBr pellet containing the sample is placed in the sample holder of the FT-IR spectrometer.

-

The spectrum is recorded over the mid-IR range, typically from 4000 to 400 cm⁻¹.

-

To improve the signal-to-noise ratio, multiple scans (e.g., 16 or 32) are co-added.

Workflow and Data Interpretation

The following diagram illustrates the general workflow for the spectroscopic characterization and data interpretation of an organic compound like this compound.

This logical flow begins with the synthesis and purification of the compound, followed by the acquisition of spectroscopic data using NMR and FT-IR techniques. The resulting spectral data are then analyzed to determine the chemical structure of the molecule. The combination of data from these different spectroscopic methods provides a high degree of confidence in the structural assignment.

References

3-Nitrobenzenesulfonamide safety and handling precautions

An In-depth Technical Guide to the Safety and Handling of 3-Nitrobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for this compound (CAS No. 121-52-8). The following sections detail the hazardous properties, safe handling procedures, emergency response, and disposal of this compound, tailored for a laboratory and drug development environment.

Chemical Identification and Physical Properties

This compound is a chemical intermediate used in various synthetic processes.[1] A summary of its key physical and chemical properties is provided below.

| Property | Value | Source |

| Molecular Formula | C6H6N2O4S | [2] |

| Molecular Weight | 202.19 g/mol | [2] |

| Appearance | Off-white to pale yellow crystal/powder | [3][4] |

| Melting Point | 166-168 °C | [1] |

| Boiling Point | 407.7±47.0 °C (Predicted) | [4] |

| Solubility | Insoluble in water. | [5] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary hazards are skin, eye, and respiratory irritation.[1][2]

| GHS Classification | Hazard Statement | Pictogram | Signal Word |

| Skin Irritation (Category 2) | H315: Causes skin irritation | GHS07 (Exclamation Mark) | Warning |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | Warning |

Safe Handling and Storage Protocols

Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and ensure a safe laboratory environment.

Engineering Controls

-

All handling of this compound powder should occur within a certified chemical fume hood to minimize inhalation exposure.[6]

-

Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[6][7]

-

Use a well-ventilated area for all procedures.[8]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is required.

| PPE Category | Item | Specifications |

| Eye Protection | Safety goggles or glasses with side shields | Must conform to EN 166 or OSHA 29 CFR 1910.133 standards.[6][7] |

| Face Protection | Face shield | Recommended when there is a significant risk of splashing or dust generation.[3][9] |

| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable choice. Inspect gloves for integrity before each use and change them immediately upon contamination.[6] |

| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned.[6] |

| Respiratory Protection | Dust mask or respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or if working outside of a fume hood.[1][4] |

Handling Procedures

-

Avoid all personal contact, including inhalation.[8]

-

Weigh and transfer the compound within a chemical fume hood to contain any dust.[6]

-

Avoid the formation of dust during handling.[7]

-

When handling, do not eat, drink, or smoke in the laboratory.[8][10]

Storage Conditions

-

Store in a cool, dry, and well-ventilated area.[10]

-

Keep containers tightly closed.[7]

-

Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.[12][13]

Experimental and Emergency Protocols

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Evacuate: Alert personnel in the immediate area and evacuate non-essential personnel.[3]

-

Ventilate: Ensure the area is well-ventilated.[6]

-

Don PPE: Put on the appropriate PPE, including respiratory protection.[6]

-

Contain the Spill: For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste. Avoid actions that could generate dust.[3][6][7]

-

Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.[6]

-

Report: Report the spill to the laboratory supervisor.[6]

First Aid Measures

Immediate first aid is crucial in case of exposure.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[7][11] |

| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Consult a physician.[7][11][14] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids open. Immediately consult a physician.[7][11] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[7][11] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[7]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon oxides (CO, CO2), and sulfur oxides.[4][7]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.[6] Dispose of contents and container in accordance with local, state, and federal regulations. Do not let the product enter drains.[4]

Visualized Workflows and Relationships

To further clarify the safety and handling procedures, the following diagrams illustrate key workflows and logical relationships.

Caption: Step-by-step workflow for the safe handling of this compound.

Caption: Immediate first aid procedures for exposure to this compound.

Caption: Step-by-step workflow for responding to an accidental spill.

References

- 1. This compound 99 121-52-8 [sigmaaldrich.com]

- 2. Benzenesulfonamide, 3-nitro- | C6H6N2O4S | CID 67138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tcichemicals.com [tcichemicals.com]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. 3-Nitrobenzamide | C7H6N2O3 | CID 12576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. fishersci.com [fishersci.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. benchchem.com [benchchem.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. chemicalbook.com [chemicalbook.com]

- 12. dcfinechemicals.com [dcfinechemicals.com]

- 13. fishersci.com [fishersci.com]

- 14. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

An In-Depth Technical Guide to the Hazards Associated with 3-Nitrobenzenesulfonamide Exposure

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known and potential hazards associated with 3-Nitrobenzenesulfonamide based on available data. However, there are significant gaps in the toxicological data for this specific compound. Much of the information regarding the mechanism of action is extrapolated from data on structurally related compounds, such as other nitroaromatic compounds and sulfonamides. All information should be used with caution and in conjunction with a thorough review of the most current safety data sheets (SDS) and regulatory information.

Executive Summary

This compound is a chemical compound that, according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2] While quantitative data on its acute toxicity, genotoxicity, carcinogenicity, and reproductive toxicity are largely unavailable, its chemical structure—containing both a nitro group and a sulfonamide group—suggests potential for a range of adverse health effects. The primary hazards are associated with direct contact, leading to irritation of the skin, eyes, and respiratory system. The potential for systemic toxicity through metabolic activation, a known mechanism for many nitroaromatic compounds, warrants careful handling and minimization of exposure.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for assessing its potential for absorption, distribution, and reactivity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 121-52-8 | [2] |

| Molecular Formula | C₆H₆N₂O₄S | [2] |

| Molecular Weight | 202.19 g/mol | [2] |

| Appearance | Off-white powder | [3] |

| Melting Point | 166-168 °C | [2] |

| Boiling Point | 407.7 ± 47.0 °C (Predicted) | [3] |

| Water Solubility | No data available | [3] |

| Octanol/Water Partition Coefficient (logP) | No data available |

Toxicological Hazards

The known and potential toxicological hazards of this compound are summarized in the following sections. Quantitative data are presented where available; however, for many endpoints, data is lacking.

Acute Toxicity

There is currently no available data on the acute oral, dermal, or inhalation toxicity (e.g., LD50 or LC50 values) of this compound.[1]

Skin Irritation

This compound is classified as a skin irritant.[1][2] Direct contact may cause redness and irritation.

Table 2: Summary of Skin Irritation Data

| Test | Species | Results | Classification |

| Acute Dermal Irritation | Rabbit | Causes skin irritation | GHS Category 2 |

Eye Irritation

The compound is classified as causing serious eye irritation.[1][2] Contact with the eyes can lead to significant and potentially damaging effects.

Table 3: Summary of Eye Irritation Data

| Test | Species | Results | Classification |

| Eye Irritation | Not specified | Causes serious eye irritation | GHS Category 2 |

Respiratory Irritation

Exposure to dust or aerosols of this compound may cause respiratory irritation.[1][2] This is a specific target organ toxicity for single exposure.

Table 4: Summary of Respiratory Irritation Data

| Test | Species | Results | Classification |

| Specific Target Organ Toxicity - Single Exposure | Not specified | May cause respiratory irritation | GHS Category 3 |

Genotoxicity and Mutagenicity

No specific data from Ames tests or chromosomal aberration assays for this compound are available. However, many nitroaromatic compounds are known to be mutagenic, often following metabolic reduction of the nitro group to reactive intermediates that can form DNA adducts.

Table 5: Summary of Genotoxicity Data

| Assay | System | Results |

| Ames Test | Salmonella typhimurium | No data available |

| Chromosomal Aberration | Mammalian cells | No data available |

Carcinogenicity

There are no studies available on the carcinogenic potential of this compound.[1]

Reproductive and Developmental Toxicity

No data are available to assess the reproductive or developmental toxicity of this compound.[1]

Mechanisms of Toxicity (Potential)

While specific mechanistic studies on this compound are lacking, the toxicology of related nitroaromatic and sulfonamide compounds suggests potential pathways for its adverse effects.

Metabolic Activation via Nitro-reduction

A primary mechanism of toxicity for many nitroaromatic compounds involves the reduction of the nitro group by cellular reductases. This process can generate reactive intermediates, including nitroso and hydroxylamine derivatives, which are capable of binding to cellular macromolecules like DNA and proteins, leading to genotoxicity and cytotoxicity.

References

discovery and history of 3-Nitrobenzenesulfonamide

An In-depth Technical Guide to the Discovery and History of 3-Nitrobenzenesulfonamide

This guide provides a comprehensive overview of this compound, a significant intermediate in synthetic organic chemistry. Tailored for researchers, scientists, and drug development professionals, this document explores the compound's historical context, details its key synthesis methodologies with experimental protocols, and presents its physicochemical properties in a structured format.

Historical Context and Discovery

The history of this compound is intrinsically linked to the broader development of sulfonamide chemistry. While the "sulfa craze" of the 1930s focused heavily on aminosulfonamides for their groundbreaking antibacterial properties, nitro-substituted analogues emerged as crucial chemical intermediates.

The earliest verifiable, large-scale synthesis of its immediate precursor, 3-nitrobenzenesulfonyl chloride, is documented in the post-World War II BIOS (British Intelligence Objectives Subcommittee) Final Report No. 1153 .[1] This report, which detailed German industrial processes, described the sulfochlorination of nitrobenzene at temperatures ranging from 60°C to 105°C.[1] This process, yielding 79% of the desired compound, confirms that this compound was an established industrial chemical by the 1940s, valued primarily as a precursor for the synthesis of dyes and other complex organic molecules.[1]

Over the subsequent decades, research focused on optimizing this foundational synthesis, leading to modern methods that offer significantly higher yields and purity.

Physicochemical and Structural Data

This compound is a light brown, solid crystalline powder.[2] Its key identifying and physical properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 121-52-8 | [3] |

| Molecular Formula | C₆H₆N₂O₄S | [3] |

| Molecular Weight | 202.19 g/mol | [4] |

| Melting Point | 166-168 °C | |

| SMILES | C1=CC(=CC(=C1)S(=O)(=O)N)--INVALID-LINK--[O-] | |

| InChI Key | TXTQURPQLVHJRE-UHFFFAOYSA-N | [3] |

Core Synthesis Methodologies

The principal route for synthesizing this compound is a two-step process: the chlorosulfonation of nitrobenzene to form the key intermediate, 3-nitrobenzenesulfonyl chloride, followed by the amination (also known as aminolysis) of this intermediate.

Comparison of Synthesis Protocols

The following table compares the historical industrial method with a modern, optimized laboratory procedure for the synthesis of the 3-nitrobenzenesulfonyl chloride intermediate.

| Parameter | Historical Method (BIOS Report No. 1153)[1] | Modern High-Yield Method[1] |

| Primary Reagent | Chlorosulfonic Acid (4 mol) | Chlorosulfonic Acid |

| Co-reagent | None | Thionyl Chloride |

| Temperature | 60°C, rising to 105°C | 90°C to 120°C |

| Reaction Time | Several hours | Not specified |

| Reported Yield | 79% of theory | High yields (specific % not stated) |

Detailed Experimental Protocols

The following sections provide detailed procedures for the two core steps in the synthesis of this compound.

Protocol 1: Synthesis of 3-Nitrobenzenesulfonyl Chloride

This protocol is adapted from modern high-yield procedures involving the reaction of nitrobenzene with chlorosulfonic acid, followed by treatment with thionyl chloride.[1]

Materials:

-

Nitrobenzene

-

Chlorosulfonic acid

-

Thionyl chloride

-

Ice-water

-

Reaction vessel with stirring and temperature control

Procedure:

-

Initially introduce chlorosulfonic acid into the reaction vessel and heat to a temperature between 110°C and 115°C.[1]

-

Slowly meter in the nitrobenzene while maintaining the temperature.

-

After the addition is complete, cool the reaction mixture to a temperature between 60°C and 80°C.[1]

-

At this temperature, introduce thionyl chloride to the reaction mixture.

-

Once the reaction is complete (indicated by the cessation of gas evolution), cool the mixture and discharge it into ice-water.

-

The precipitated 3-nitrobenzenesulfonyl chloride is collected via filtration and washed with water.

Protocol 2: Synthesis of this compound (Amination)

This protocol describes the conversion of 3-nitrobenzenesulfonyl chloride to the final amide product using aqueous ammonia. This method is analogous to the synthesis of the 4-nitro isomer.[5]

Materials:

-

3-Nitrobenzenesulfonyl chloride

-

Aqueous ammonia (Ammonia water)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Saturated aqueous sodium chloride solution

-

Ice bath, stirring apparatus

Procedure:

-

In a suitable flask, place the 3-nitrobenzenesulfonyl chloride (1 part by mass).

-

While cooling the flask in an ice bath, add aqueous ammonia (approx. 1.5 parts by mass).[5]

-

Remove the ice bath and stir the mixture vigorously at room temperature for 3 hours.[5]

-

Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate.[5]

-

Wash the organic extract sequentially with water and a saturated aqueous sodium chloride solution.[5]

-

Dry the organic layer over anhydrous sodium sulfate.[5]

-

Evaporate the solvent under reduced pressure to yield the final product, this compound.[5]

Applications and Biological Significance

The primary and historically significant application of this compound is as a chemical intermediate . It serves as a building block in the synthesis of various organic compounds, most notably dyes. Its EPA TSCA status is listed as inactive, indicating it is not a high-production-volume commercial chemical for direct use.[4]

There is limited evidence in publicly available literature of this compound having significant, direct biological activity or being an active component in signaling pathway studies. Its utility in the life sciences is predominantly as a precursor or reagent in the synthesis of more complex, biologically active molecules.

References

- 1. US5436370A - Process for the preparation of 3-nitrobenzenesulfonyl chloride - Google Patents [patents.google.com]

- 2. This compound | 121-52-8 [amp.chemicalbook.com]

- 3. This compound [webbook.nist.gov]

- 4. Benzenesulfonamide, 3-nitro- | C6H6N2O4S | CID 67138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

The Ascendant Therapeutic Potential of 3-Nitrobenzenesulfonamide Derivatives: A Technical Guide for Researchers

An in-depth exploration into the burgeoning research applications of 3-nitrobenzenesulfonamide derivatives reveals a versatile scaffold with significant promise in the development of novel therapeutics. This guide provides a comprehensive overview of their synthesis, biological activities, and mechanisms of action, tailored for researchers, scientists, and drug development professionals.